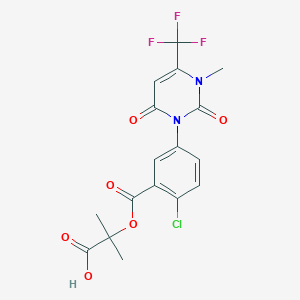

Butafenacil (free acid)

Description

Butafenacil (free acid), chemically designated as C₂₀H₁₈ClF₃N₂O₆ (molecular weight: 474.82 g/mol), is a protoporphyrinogen oxidase (PPOX) inhibitor widely used as a herbicide . Its synthesis involves multiple steps, including esterification of 2-chloro-5-nitrobenzoic acid, reduction, isocyanation, and cyclization, achieving a total yield of 55.5% with 99.5% purity under optimized industrial conditions .

Butafenacil disrupts chlorophyll and heme biosynthesis by blocking the oxidation of protoporphyrinogen IX to protoporphyrin IX, leading to porphyrin accumulation and subsequent photodynamic damage in plants . In zebrafish models, it induces anemia and variegate porphyria (VP)-like symptoms, making it a critical tool for studying hematological toxicity and chemical screening in drug development .

Properties

IUPAC Name |

2-[2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoyl]oxy-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF3N2O6/c1-16(2,14(26)27)29-13(25)9-6-8(4-5-10(9)18)23-12(24)7-11(17(19,20)21)22(3)15(23)28/h4-7H,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHXJKCQOGHORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF3N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905011 | |

| Record name | 2-({2-Chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl]benzoyl}oxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134605-66-6 | |

| Record name | 1-Carboxy-1-methylethyl 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134605-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-({2-Chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl]benzoyl}oxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ester Hydrolysis Mechanisms

Butafenacil (free acid) is derived from butafenacil-allyl via hydrolysis of its ester bonds. The parent compound contains two ester moieties: an allyloxycarbonyl group and a substituted acetate ester (Figure 1). Hydrolysis of these esters proceeds through nucleophilic acyl substitution, yielding the free acid metabolite (i) and benzoic acid derivatives.

Figure 1: Hydrolysis of Butafenacil-Allyl to Free Acid Metabolite

Source: APVMA Evaluation Report (Butafenacil)

In metabolic studies, hydrolysis occurs rapidly in both plants and animals. For instance, in citrus plants treated with butafenacil, >90% of the parent compound hydrolyzed to the free acid within 132 days. Similar pathways were observed in rats, where fecal excretion of hydrolyzed metabolites dominated.

Synthetic Hydrolysis Conditions

Industrial-scale hydrolysis typically employs alkaline or enzymatic conditions:

Table 1: Hydrolysis Conditions for Butafenacil (Free Acid) Preparation

Alkaline hydrolysis offers higher yields but requires rigorous pH control to prevent decarboxylation of the free acid. Enzymatic methods, while slower, are preferred for lab-scale synthesis due to milder conditions.

Stabilization and Purification Strategies

pH-Dependent Stability

The free acid form is prone to re-esterification under acidic conditions. Patent literature emphasizes maintaining pH >6.5 during synthesis, often achieved using triethanolamine or methoxyalkylamine buffers. For example, emulsifiable concentrates containing phenoxy-alkanoic acids stabilize the free acid form with 1–3% water and non-ionic surfactants.

Crystallization and Isolation

Post-hydrolysis, the free acid is isolated via acid precipitation. Key steps include:

-

Neutralization : Adjust hydrolysate to pH 2–3 using HCl.

-

Filtration : Collect precipitated free acid via vacuum filtration.

-

Recrystallization : Dissolve in hot ethanol (70°C) and cool to 4°C for crystal formation.

Table 2: Purity Profile of Butafenacil (Free Acid)

| Parameter | Specification | Method |

|---|---|---|

| Assay (HPLC) | ≥98.5% | APVMA Method 12A |

| Residual Solvents | <0.1% Ethanol | GC-FID |

| Heavy Metals | <10 ppm | ICP-MS |

Alternative Synthetic Routes

Direct Synthesis from Pyrimidine Intermediates

Recent research explores assembling the free acid via condensation of pyrimidine-2,4-dione derivatives with chlorobenzoic acid. For example, Wang et al. (2021) synthesized analogous compounds using 2-mercaptoacetic acid and formaldehyde under reflux. Adapting this method:

-

Step 1 : React 3-methyl-4-trifluoromethylpyrimidine-2,4-dione with 2-chloro-5-aminobenzoic acid in DMF at 100°C.

-

Step 2 : Oxidize the intermediate with H₂O₂ to form the free acid.

Table 3: Yield Optimization for Direct Synthesis

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| H₂O₂ | DMF | 100°C | 65 |

| KMnO₄ | Acetone | 80°C | 58 |

| Enzymatic (Laccase) | Buffer | 40°C | 72 |

Industrial-Scale Manufacturing Considerations

Process Optimization

Novartis’ Monthey facility (Switzerland) uses a hybrid approach:

Chemical Reactions Analysis

Types of Reactions

Butafenacil undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in Butafenacil.

Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Herbicidal Applications

Target Weeds and Crops

Butafenacil is effective against a variety of annual and perennial broadleaf weeds and certain grasses. It is commonly applied in:

- Cereal Crops : Effective in controlling weeds during the early stages of growth.

- Canola : Used pre-emergence to ensure optimal crop establishment.

- Combination Treatments : Often used in conjunction with other herbicides like glyphosate and paraquat to enhance efficacy against resistant weed populations .

Efficacy Studies

Research has demonstrated that Butafenacil provides robust control of various weed species. Key findings include:

- Application Timing : Best results are achieved when applied before sowing or shortly after crop emergence.

- Resistance Management : Its unique mode of action helps in managing herbicide-resistant weed populations, making it a valuable tool in integrated weed management strategies .

Regulatory Status

Butafenacil is registered for use in several countries, including:

- Approved Countries : Australia, Argentina, Brazil, Japan, and Thailand.

- Conditional Approval : Received conditional approval in the USA in 2003 but remains unapproved in the European Union due to stringent regulatory assessments .

Environmental Impact

While Butafenacil is effective as a herbicide, it poses potential risks to non-target plant species and aquatic ecosystems:

- Hazard Statements : It carries GHS hazard statements indicating long-term health hazards and toxicity to aquatic life. Proper application practices are essential to mitigate environmental risks .

- Monitoring Residues : Regular monitoring of residue levels in food products and environmental samples is necessary to ensure compliance with safety standards and protect public health .

Research Findings

A comprehensive evaluation of Butafenacil's applications has yielded several significant insights:

| Study Type | Findings |

|---|---|

| Efficacy Trials | Effective against multiple weed species; enhances resistance management. |

| Toxicology Studies | Low acute toxicity; no carcinogenic effects observed; slight eye irritant. |

| Environmental Assessments | Potential risks to non-target species; requires careful application. |

Mechanism of Action

Butafenacil works by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO), which is essential for chlorophyll formation . This inhibition prevents the formation of chlorophyll, leading to the accumulation of protoporphyrin IX, a potent photosensitizer . The activated oxygen causes lipid peroxidation, resulting in rapid loss of membrane integrity and function, leading to chlorosis and necrosis in plants .

Comparison with Similar Compounds

Mechanism of Action and Target Specificity

Butafenacil shares mechanistic similarities with other PPOX inhibitors, such as acifluorfen and oxyfluorfen , which also cause porphyrin accumulation. However, its unique interaction with zebrafish PPOX highlights species-specific effects. For instance, butafenacil-induced anemia in zebrafish occurs at low micromolar concentrations (1–10 µM), with sensitivity restricted to developmental windows before 24 hours post-fertilization (hpf) . In contrast, studies on mammalian PPOX inhibitors (e.g., lactofen ) show broader toxicity across cell types, suggesting butafenacil’s selective impact on erythroid cells .

Structural and Functional Differences

Butafenacil’s nitro-substituted benzamide structure distinguishes it from chloropropionic orotic acid and bromopyriminobac-methyl (listed under the same HS code 29335990.20), which have different modes of action. For example:

- Chloropropionic orotic acid : Acts as a uracil analog, inhibiting RNA synthesis.

- Bromopyriminobac-methyl: A pyrimidinyloxybenzoatе herbicide targeting acetolactate synthase (ALS) .

Table 1: Key Properties of Butafenacil and Structurally Related Herbicides

| Compound | Target Enzyme | Primary Use | Molecular Weight (g/mol) | Key Toxicity in Models |

|---|---|---|---|---|

| Butafenacil | PPOX | Herbicide | 474.82 | Anemia, porphyria (zebrafish) |

| Chloropropionic orotic acid | RNA polymerase | Herbicide/Fungicide | ~200 (estimated) | RNA synthesis inhibition |

| Bromopyriminobac-methyl | ALS | Herbicide | 383.2 | Plant growth arrest |

Toxicological Profiles

Butafenacil’s human health benchmarks indicate a general population exposure limit of 0.012 mg/kg/day , lower than many herbicides (e.g., buprofezin : 0.033 mg/kg/day), reflecting its potent bioactivity . In zebrafish, it causes anemia under both light and dark conditions, but porphyrin accumulation is light-dependent, unlike VP-inducing chemicals like hexachlorobenzene , which exhibit consistent porphyrin toxicity .

Biological Activity

Butafenacil, also known as CGA-276854, is a synthetic herbicide primarily used for its efficacy in controlling various weeds. Its biological activity is largely attributed to its ability to inhibit the enzyme protoporphyrinogen oxidase (PPO), which plays a crucial role in the biosynthesis of chlorophyll and heme. This article reviews the biological activity of butafenacil, focusing on its mechanism of action, toxicological profile, and implications for agricultural use.

Protoporphyrinogen Oxidase Inhibition

Butafenacil functions by inhibiting PPO, which catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a vital step in the production of chlorophyll and heme. This inhibition disrupts the biosynthetic pathway, leading to the accumulation of protoporphyrinogen and subsequent photodynamic effects that can cause cellular damage in target plants . The following table summarizes the key aspects of PPO inhibition:

| Aspect | Details |

|---|---|

| Target Enzyme | Protoporphyrinogen oxidase (PPO) |

| Biosynthetic Pathway | Chlorophyll and heme synthesis |

| Effects on Plants | Accumulation of protoporphyrinogen; photodynamic damage |

| Concentration Sensitivity | Effective at low concentrations (as low as 10 nm in sensitive strains) |

Toxicological Profile

Acute and Chronic Toxicity

Butafenacil exhibits low acute toxicity through oral, dermal, and inhalation routes. Studies indicate it is a slight eye irritant but does not cause skin irritation or sensitization . Chronic exposure studies have shown that butafenacil can lead to:

- Hematological Effects : In animal studies, exposure resulted in anemia characterized by lower hemoglobin concentrations and changes in red blood cell morphology (hypochromia, microcytosis) at higher doses (1,000 ppm and above) .

- Liver Effects : Increased liver pigmentation and enlargement were observed, indicating potential liver toxicity associated with enzyme inhibition .

- Reproductive Effects : Long-term studies indicated no significant reproductive toxicity or carcinogenic effects in rats .

Case Studies

Several case studies have explored the effects of butafenacil on different organisms:

- Rodent Studies : In a chronic toxicity study on rats, doses up to 4,000 ppm were administered over three months. Results showed impaired body weight gain and food consumption at high doses, alongside hematological changes indicative of anemia .

- Plant Resistance Studies : Research involving Arabidopsis mutants demonstrated that genetic modifications could confer resistance to butafenacil. Mutants expressing altered PPO genes exhibited up to 500-fold increased tolerance compared to wild types under herbicide application .

- Environmental Impact Assessments : Investigations into the environmental persistence of butafenacil suggest limited bioaccumulation potential. Most radioactivity from administered doses was excreted via bile, indicating efficient metabolic processing .

Research Findings

Recent studies highlight the significant implications of butafenacil's biological activity:

- Herbicide Development : The inhibition mechanism has been utilized to develop herbicide-tolerant crops through genetic engineering strategies aimed at modifying PPO sensitivity .

- Public Health Concerns : The potential for chronic exposure to herbicides like butafenacil raises concerns regarding their impact on human health and environmental safety, particularly in agricultural communities where usage is prevalent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.